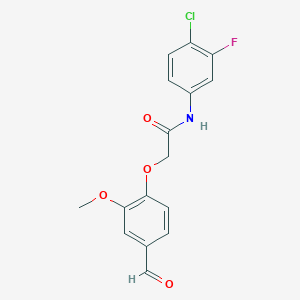

N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

説明

BenchChem offers high-quality N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFNO4/c1-22-15-6-10(8-20)2-5-14(15)23-9-16(21)19-11-3-4-12(17)13(18)7-11/h2-8H,9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUPUKYNMTWRJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC(=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, cytotoxicity, and pharmacokinetic profiles, supported by relevant data and case studies.

- Molecular Formula : C16H13ClFNO4

- Molar Mass : 337.73 g/mol

- CAS Number : 553628-53-8

Biological Activity Overview

The compound exhibits various biological activities, particularly in the context of antibacterial properties. The presence of halogen atoms (chlorine and fluorine) in its structure has been shown to enhance its biological efficacy.

Antibacterial Activity

Research indicates that derivatives of acetamides, including N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, demonstrate significant antibacterial activity against pathogens such as Klebsiella pneumoniae. A study highlighted the importance of the chloro atom in improving the compound's interaction with bacterial enzymes, specifically penicillin-binding proteins, which are crucial for bacterial cell wall synthesis. This interaction promotes cell lysis and inhibits bacterial growth .

Minimum Inhibitory Concentration (MIC) :

The MIC for this compound against K. pneumoniae was determined through various assays, showing promising results indicating effective inhibition at low concentrations.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | 12.5 | Klebsiella pneumoniae |

Cytotoxicity and Safety Profile

The cytotoxic effects of N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide have been evaluated in vitro. The compound exhibited moderate cytotoxicity against human cell lines but showed a favorable profile for further testing in vivo. Safety data indicate that while it can cause skin and eye irritation, it is not classified as a carcinogen .

Toxicological Assessments

| Toxicological Parameter | Result |

|---|---|

| Skin Irritation | Yes |

| Eye Irritation | Yes |

| Carcinogenicity | Not Classified |

Pharmacokinetics

The pharmacokinetic profile of N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide suggests good absorption and distribution characteristics, making it a candidate for oral administration. Studies indicate that the compound has favorable parameters for bioavailability, which is critical for therapeutic applications .

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study focused on the antibacterial potential of acetamide derivatives found that N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide effectively inhibited the growth of K. pneumoniae, demonstrating its potential as a new antibacterial agent . -

Cytotoxicity Analysis :

Additional research evaluated the cytotoxic effects on various human cell lines, revealing that while the compound exhibits some toxicity, it remains within acceptable limits for further development into therapeutic agents . -

Pharmacological Studies :

Pharmacokinetic studies have shown that this compound has a promising profile for further development as an oral medication due to its stability and absorption characteristics .

科学的研究の応用

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C16H13ClFNO4

- Molecular Weight : 333.74 g/mol

- CAS Number : 757192-63-5

The structure consists of a chloro and fluoro substitution on the phenyl ring, which may influence its biological activity by enhancing lipophilicity and modulating interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that acetamide derivatives, including N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, exhibit promising antibacterial properties. For instance, research on related compounds has shown efficacy against Klebsiella pneumoniae, a significant pathogen in nosocomial infections. The presence of halogen atoms (chlorine and fluorine) appears to enhance the antimicrobial activity by stabilizing interactions with bacterial enzymes, potentially leading to cell lysis through inhibition of penicillin-binding proteins .

Table 1: Antibacterial Activity of Acetamide Derivatives

| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|

| N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | TBD | Klebsiella pneumoniae |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | TBD | Klebsiella pneumoniae |

Anticancer Potential

Studies have suggested that acetamide derivatives may also exhibit anticancer properties. Compounds with similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation. The introduction of electron-withdrawing groups like chlorine and fluorine can enhance the selectivity and potency of these compounds against tumor cells .

Agricultural Applications

Acetamides are widely recognized for their use as herbicides due to their ability to inhibit specific biochemical pathways in plants. The compound's structural features may allow it to function effectively as a herbicide, targeting weeds while minimizing harm to crops .

Table 2: Herbicidal Activity of Acetamide Derivatives

| Compound Name | Activity Type | Target Organism |

|---|---|---|

| N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | Herbicidal | Various weed species |

| Related acetamide derivatives | Herbicidal | Various weed species |

Pharmacological Insights

The pharmacokinetic profile of N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is critical for its development as a therapeutic agent. Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties, indicating potential for oral bioavailability .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide demonstrated significant activity against resistant strains of Klebsiella pneumoniae. The study evaluated the minimum inhibitory concentration (MIC) and found that the compound's presence of halogen substitutions enhanced its antibacterial effect.

Case Study 2: Herbicide Development

Research into the herbicidal properties of acetamides revealed that derivatives similar to N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide effectively inhibited the growth of several weed species, showcasing their potential in agricultural applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。